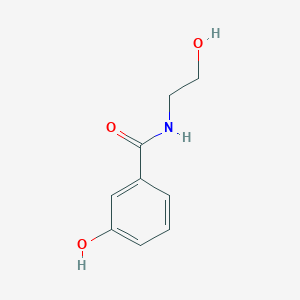
3-ヒドロキシ-N-(2-ヒドロキシエチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-Hydroxy-N-(2-hydroxyethyl)benzamide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
3-Hydroxy-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(2-oxoethyl)benzamide.
Reduction: Formation of 3-hydroxy-N-(2-aminoethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
作用機序
The mechanism of action of 3-hydroxy-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups in the compound allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
2-Hydroxy-N-(2-hydroxyethyl)benzamide: Similar structure but with the hydroxyl group in a different position.
3-Hydroxybenzamide: Lacks the hydroxyethyl group, making it less versatile in reactions.
生物活性
3-Hydroxy-N-(2-hydroxyethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol. This reaction is facilitated under specific conditions using dehydrating agents such as thionyl chloride or phosphorus oxychloride to form the amide bond effectively.
Biological Properties
Research indicates that 3-hydroxy-N-(2-hydroxyethyl)benzamide exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in conditions characterized by excessive inflammation.
- Cytotoxicity : In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of 3-hydroxy-N-(2-hydroxyethyl)benzamide is attributed to its ability to interact with specific molecular targets. The hydroxyl and amide functional groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially modulating their activity. Ongoing research aims to elucidate the precise molecular pathways involved in its action .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of 3-hydroxy-N-(2-hydroxyethyl)benzamide:
-
Antimicrobial Studies :
- A study conducted on various derivatives of benzamides indicated that certain modifications could enhance antimicrobial efficacy. The results showed that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity Assessment :
- Research evaluating the cytotoxic effects of 3-hydroxy-N-(2-hydroxyethyl)benzamide on cancer cell lines revealed an IC50 value indicating moderate potency against specific cell types. For instance, in studies involving Hep-2 and P815 cell lines, the compound demonstrated significant inhibition, suggesting its potential role in cancer therapy .
- Anti-inflammatory Potential :
Table 1: Biological Activity Summary
Table 2: Cytotoxicity Data
特性
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-5-4-10-9(13)7-2-1-3-8(12)6-7/h1-3,6,11-12H,4-5H2,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOJLKDTDVFIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515457 |
Source


|
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-99-5 |
Source


|
| Record name | 3-Hydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














